molecular formula C18H16BrNO3 B2369111 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide CAS No. 2191266-26-7

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide

Cat. No.: B2369111
CAS No.: 2191266-26-7
M. Wt: 374.234
InChI Key: GVSIIEBCGFAPTD-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect a variety of biochemical pathways, potentially including those involved in cell proliferation, bacterial growth, oxidative stress, and viral replication.

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by a variety of factors, including their chemical structure, the presence of functional groups, and their physicochemical properties .

Result of Action

For instance, benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may induce cell cycle arrest or apoptosis in certain cell types.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the activity and stability of benzofuran derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSIIEBCGFAPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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